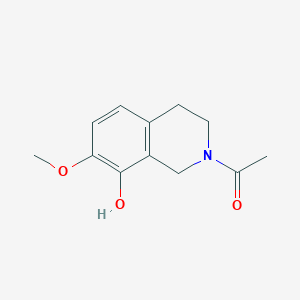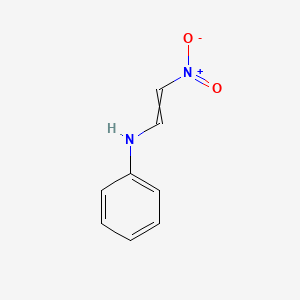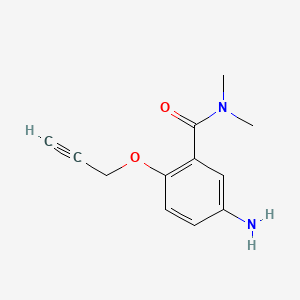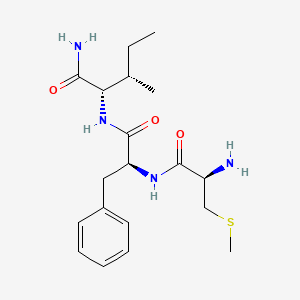
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide: is a complex organic compound that belongs to the class of peptides It is composed of amino acids, specifically S-Methyl-L-cysteine, L-phenylalanine, and L-isoleucine, linked together by peptide bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds.
Protection of Functional Groups: Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are used to protect the amino groups.
Activation and Coupling: The carboxyl group of one amino acid is activated using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then coupled with the amino group of another amino acid.
Deprotection: After the coupling, the protecting groups are removed using specific reagents like TFA (trifluoroacetic acid) for Boc or piperidine for Fmoc.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high efficiency and yield. The process is monitored using techniques such as HPLC (high-performance liquid chromatography) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the S-Methyl-L-cysteine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amines.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for more complex molecules.
作用機序
The mechanism of action of S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide can be compared with other similar peptides, such as:
- S-Methyl-L-cysteinyl-L-phenylalanyl-L-leucinamide
- S-Methyl-L-cysteinyl-L-phenylalanyl-L-valinamide
- S-Methyl-L-cysteinyl-L-phenylalanyl-L-alaninamide
These compounds share similar structural features but differ in the specific amino acids present. The uniqueness of this compound lies in its specific combination of amino acids, which imparts distinct chemical and biological properties.
特性
CAS番号 |
37637-14-2 |
|---|---|
分子式 |
C19H30N4O3S |
分子量 |
394.5 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C19H30N4O3S/c1-4-12(2)16(17(21)24)23-19(26)15(10-13-8-6-5-7-9-13)22-18(25)14(20)11-27-3/h5-9,12,14-16H,4,10-11,20H2,1-3H3,(H2,21,24)(H,22,25)(H,23,26)/t12-,14-,15-,16-/m0/s1 |
InChIキー |
XOOHSSFXDDVBAM-TUUVXOQKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CSC)N |
正規SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)

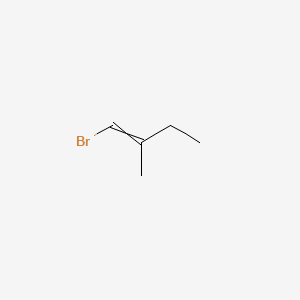

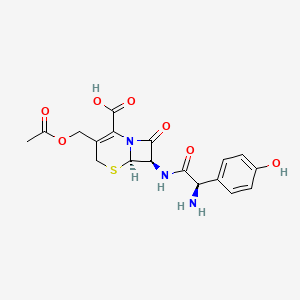
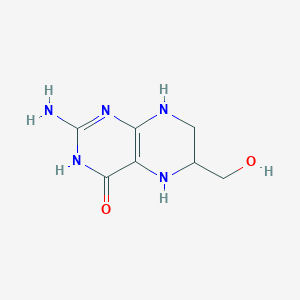


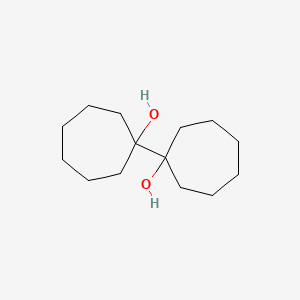
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)

